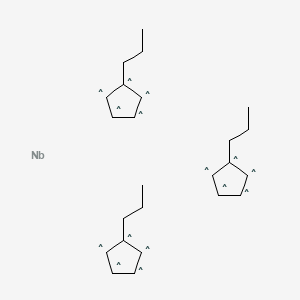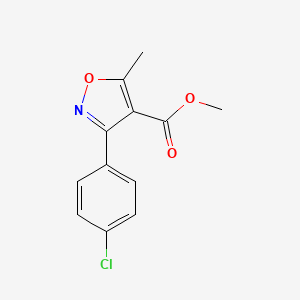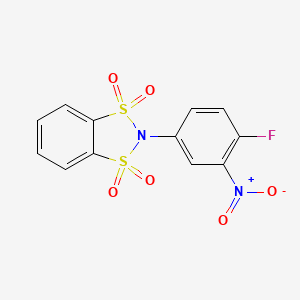
Tris(i-propylcyclopentadienyl)neodymium
Descripción general
Descripción
Tris(i-propylcyclopentadienyl)neodymium is an organometallic compound with the chemical formula C24H21Nd. It is a purple solid that is sensitive to air and moisture . This compound is part of the broader class of cyclopentadienyl complexes, which are known for their applications in catalysis and materials science .
Aplicaciones Científicas De Investigación
Tris(i-propylcyclopentadienyl)neodymium has several applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and organic synthesis.
Medicine: Investigated for its potential use in radiopharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor for neodymium-based magnetic materials
Safety and Hazards
Direcciones Futuras
Tris(i-propylcyclopentadienyl)neodymium plays a crucial role in the production of neodymium-based magnets, which are widely used in various industries such as electronics, automotive, and renewable energy . The future trends and forecast of the market are influenced by various factors such as technological advancements, market demand, and government regulations .
Mecanismo De Acción
Target of Action
Tris(i-propylcyclopentadienyl)neodymium is primarily used as a precursor for neodymium thin film deposition . The primary target of this compound is the substrate on which the thin film is to be deposited. The role of the substrate is to provide a surface for the deposition of the neodymium thin film.
Mode of Action
The compound interacts with its target (the substrate) through a process known as Atomic Layer Deposition (ALD). In this process, the this compound is heated to a delivery temperature of 160°C under a pressure of 0.7 Torr . This causes the compound to vaporize and react with the substrate, resulting in the deposition of a thin film of neodymium on the substrate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(i-propylcyclopentadienyl)neodymium is typically synthesized by reacting cyclopentadiene with isopropylmagnesium chloride to produce bis(isopropylcyclopentadienyl)magnesium. This intermediate is then reacted with neodymium chloride to yield the final product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves standard organometallic preparation techniques under inert atmosphere conditions to prevent degradation by air or moisture .
Análisis De Reacciones Químicas
Types of Reactions: Tris(i-propylcyclopentadienyl)neodymium can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form neodymium oxides.
Reduction: It can be reduced to lower oxidation states of neodymium.
Substitution: Ligand substitution reactions can occur, where the cyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using strong acids or bases.
Major Products:
Oxidation: Neodymium oxides.
Reduction: Lower oxidation state neodymium complexes.
Substitution: Various substituted cyclopentadienyl neodymium complexes.
Comparación Con Compuestos Similares
- Tris(cyclopentadienyl)neodymium
- Tris(methylcyclopentadienyl)neodymium
- Tris(ethylcyclopentadienyl)neodymium
Comparison: Tris(i-propylcyclopentadienyl)neodymium is unique due to the presence of isopropyl groups on the cyclopentadienyl ligands, which can influence its reactivity and stability. Compared to its analogs, this compound may exhibit different solubility and catalytic properties, making it suitable for specific applications where other cyclopentadienyl neodymium complexes might not be as effective .
Propiedades
InChI |
InChI=1S/3C8H11.Nb/c3*1-2-5-8-6-3-4-7-8;/h3*3-4,6-7H,2,5H2,1H3; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPOIGCIHXUWDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.[Nb] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33Nb | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69021-85-8 | |
| Record name | Tris(isopropylcyclopentadienyl)neodymium(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol](/img/structure/B3150420.png)
![4-Amino-4'-fluoro-[1,1'-biphenyl]-3-ol](/img/structure/B3150423.png)
![4-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol](/img/structure/B3150428.png)
![7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B3150438.png)




![N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B3150476.png)
![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine](/img/structure/B3150481.png)



